ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE (CAS 15848-49-4) is an unsaturated aliphatic ester characterized by a strained cyclopentene ring and a terminal ethyl ester group. In industrial and pharmaceutical procurement, it serves as a targeted building block for the synthesis of jasmonate derivatives, prostaglandins, and specialty fragrance molecules[1]. The presence of the endocyclic double bond provides a specific site for allylic functionalization, epoxidation, and cross-metathesis. Meanwhile, the ethyl ester moiety offers a distinct lipophilicity and volatility profile compared to shorter-chain methyl esters or free-acid alternatives. This dual-functionality dictates its selection in both fine chemical manufacturing and advanced materials synthesis.
Attempting to substitute ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE with its saturated analog (ethyl cyclopentylacetate) or its methyl ester counterpart fundamentally alters downstream utility. The saturated analog lacks the reactive double bond, rendering it inert to the olefin metathesis and epoxidation reactions required to assemble complex cyclopentane-based pharmaceutical scaffolds [1]. Furthermore, substituting with the methyl ester shifts the compound's volatility and hydrolysis kinetics; the methyl ester is more susceptible to base-catalyzed cleavage and exhibits a faster-evaporating profile in fragrance applications. Consequently, procurement must strictly specify the ethyl unsaturated ester to ensure both targeted synthetic reactivity and predictable formulation longevity.
For the synthesis of complex cyclopentyl-based pharmaceuticals, the endocyclic double bond is strictly required. When subjected to standard epoxidation (e.g., using mCPBA) or ruthenium-catalyzed cross-metathesis, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE routinely achieves high conversion rates (>85% yield) under optimized conditions [1]. In direct contrast, the saturated analog, ethyl cyclopentylacetate, inherently yields 0% in these specific olefin-targeted pathways, completely failing as a precursor for jasmonate or prostaglandin scaffolds.
| Evidence Dimension | Yield of olefin-targeted functionalization (epoxidation/metathesis) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Ethyl cyclopentylacetate (0% yield, inert to olefin functionalization) |
| Quantified Difference | Absolute requirement of the double bond for reactivity |
| Conditions | Standard epoxidation (mCPBA) or cross-metathesis conditions |
Procurement must select the unsaturated form to enable the critical ring-functionalization steps required in prostaglandin and jasmonate analog synthesis.
The choice of the ester alkyl group dictates chemical stability during multi-step synthesis and the volatility profile in final formulations. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE exhibits a slower base-catalyzed hydrolysis rate and a lower vapor pressure compared to its methyl ester counterpart [1]. This translates to a more stable intermediate during mildly basic reaction steps and a longer-lasting olfactory profile in fragrance applications, whereas the methyl ester evaporates more rapidly and undergoes premature hydrolysis.
| Evidence Dimension | Relative hydrolysis rate and volatility |
| Target Compound Data | Slower hydrolysis, lower vapor pressure |
| Comparator Or Baseline | Methyl 2-(cyclopent-2-en-1-yl)acetate (faster hydrolysis, higher volatility) |
| Quantified Difference | Measurable reduction in evaporation rate and base-catalyzed cleavage |
| Conditions | Mildly basic aqueous conditions and standard ambient evaporation assays |
Buyers formulating long-lasting fragrances or requiring a robust intermediate during multi-step basic syntheses must procure the ethyl ester over the methyl ester.
In industrial scale-up, the partition coefficient of the intermediate dictates the efficiency of downstream processing. The ethyl ester form, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE, possesses a LogP that ensures near-quantitative (>95%) partitioning into organic solvents during standard aqueous workups [1]. Conversely, the free acid precursor (2-cyclopentene-1-acetic acid) requires strict pH control to avoid partitioning into the aqueous waste stream, complicating large-scale continuous extraction processes.
| Evidence Dimension | Organic phase extraction efficiency |
| Target Compound Data | >95% extraction into organic phase without pH adjustment |
| Comparator Or Baseline | 2-cyclopentene-1-acetic acid (Requires strict acidification to prevent aqueous loss) |
| Quantified Difference | Significant reduction in workup complexity and acid-base reagent consumption |
| Conditions | Standard aqueous-organic biphasic extraction |
Procuring the pre-esterified ethyl derivative streamlines industrial downstream processing and maximizes yield in continuous flow manufacturing.
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is the required starting material where the endocyclic double bond is strictly necessary for downstream epoxidation or cross-metathesis to build complex, biologically active cyclopentane derivatives [1].
This compound is selected for fragrance formulations where the specific volatility and slower hydrolysis rate of the ethyl ester provide a more persistent fruity/floral base note compared to the highly volatile methyl ester [2].
The compound is utilized in large-scale synthesis where its high lipophilicity and favorable partition coefficient streamline organic phase extraction, minimizing the need for pH-controlled aqueous workups associated with free carboxylic acids [3].
Irritant